Debio-1347

Catalog No.
S547997
CAS No.
1265229-25-1
M.F
C20H16N6O
M. Wt
356.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Debio-1347

CAS Number

1265229-25-1

Product Name

Debio-1347

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

Molecular Formula

C20H16N6O

Molecular Weight

356.38

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N

Solubility

Soluble in DMSO, not in water

Synonyms

Debio-1347; Debio 1347; Debio1347; CH5183284; CH 5183284; CH-5183284; FF284; FF-284; FF 284.

Description

The exact mass of the compound Debio-1347 is 356.13856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Debio-1347 belongs to a class of drugs called fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are proteins found on the surface of cells that play a crucial role in cell growth, proliferation, and survival. Alterations in these receptors, such as mutations or amplifications, have been linked to the development of several cancers [].

Source

[] A Phase I, Open-Label, Multicenter, Dose-escalation Study of the Oral Selective FGFR Inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations ()

By specifically inhibiting FGFRs, Debio-1347 aims to disrupt these cancer-promoting signals and potentially slow or stop tumor growth.

Clinical Trials

Debio-1347 is currently undergoing clinical trials to assess its safety, efficacy, and optimal dosage in humans with specific cancers. These trials typically involve several phases:

  • Phase I: This initial phase focuses on safety and tolerability, determining the maximum tolerated dose and identifying potential side effects [].
  • Phase II: This phase explores the drug's effectiveness against specific cancer types in patients with FGFR alterations [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

356.13856

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Debio-1347

Dates

Modify: 2023-08-15

Explore Compound Types